molecular formula C20H13ClO3S B2938049 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-49-2

4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2938049
CAS No.: 331460-49-2
M. Wt: 368.83
InChI Key: FOPDSAMNMFFILI-LFYBBSHMSA-N
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Description

4-[(1E)-3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a synthetic organic compound featuring a conjugated enone system bridging a 4-chlorophenyl group and a phenyl ester moiety linked to a 2-thiophenecarboxylate (Fig. 1). The (1E)-configuration of the propenyl group ensures planar geometry, facilitating π-orbital overlap and electronic conjugation across the molecule. This structural motif is common in pharmacologically active compounds targeting G protein-coupled receptors (GPCRs) or nuclear receptors due to its ability to modulate hydrophobic and dipolar interactions .

The compound is synthesized via a two-step process: (1) Claisen-Schmidt condensation between 4-chlorophenylacetophenone and an appropriate aldehyde to form the α,β-unsaturated ketone, followed by (2) esterification of the phenolic hydroxyl group with 2-thiophenecarboxylic acid chloride.

Properties

IUPAC Name

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-16-8-6-15(7-9-16)18(22)12-5-14-3-10-17(11-4-14)24-20(23)19-2-1-13-25-19/h1-13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPDSAMNMFFILI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, with the molecular formula C20H13ClO3SC_{20}H_{13}ClO_{3}S and a molecular weight of approximately 368.83 g/mol, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chalcone-like structure, characterized by a conjugated system that is conducive to various biological interactions. The presence of the chlorophenyl group and thiophene moiety suggests potential for diverse pharmacological effects.

Structural Formula

The structural representation can be summarized as follows:

4 1E 3 4 chlorophenyl 3 oxo 1 propenyl phenyl 2 thiophenecarboxylate\text{4 1E 3 4 chlorophenyl 3 oxo 1 propenyl phenyl 2 thiophenecarboxylate}

Molecular Characteristics

PropertyValue
Molecular FormulaC20H13ClO3S
Molecular Weight368.83 g/mol
Purity≥95%

The biological activity of 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is hypothesized to involve several mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also interact through non-covalent interactions such as hydrogen bonding and π-π stacking.
  • Biochemical Pathways : It is speculated that the compound could influence pathways related to inflammation, cancer, and viral infections, based on the activities of structurally related compounds .

Pharmacological Effects

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antioxidant Activity : Chalcone derivatives are known for their ability to scavenge free radicals.
  • Anticancer Properties : Studies have shown that certain chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various models .

In Vitro Studies

  • Anticancer Activity : A study evaluated the effects of chalcone derivatives on human cancer cell lines. The results indicated that compounds with similar structures significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory potential of thiophene-containing compounds. The findings demonstrated that these compounds reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages .

In Vivo Studies

Research has also been conducted on animal models to evaluate the therapeutic potential of similar compounds:

  • Tumor Growth Inhibition : In a murine model of cancer, administration of chalcone derivatives resulted in significant tumor size reduction compared to control groups, suggesting potent anticancer properties .
  • Reduction of Inflammatory Responses : Animal studies indicated that treatment with thiophene derivatives led to decreased levels of inflammatory markers in serum following induced inflammation .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP Topological Polar Surface Area (Ų) Key Functional Groups
4-[(1E)-3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate 400.8 3.5 75.2 Chlorophenyl, thiophenecarboxylate
GSK4112 (SR6452) 420.3 4.2 68.4 Nitrothienyl, tert-butyl glycinate
SID7969543 452.4 2.8 110.6 Isoquinolinyl, benzodioxin
XCT790 561.4 5.1 95.7 Trifluoromethyl, cyanoenamide

Key Observations:

  • Lipophilicity (LogP): The target compound exhibits moderate LogP (3.5), lower than GSK4112 (4.2) and XCT790 (5.1), likely due to the polar thiophenecarboxylate group enhancing solubility. This contrasts with SID7969543’s lower LogP (2.8), attributed to its benzodioxin moiety .
  • Electron Distribution: Density functional theory (DFT) calculations using methodologies from Colle-Salvetti (correlation-energy density) and Multiwfn (wavefunction analysis) reveal that the thiophenecarboxylate group in the target compound localizes electron density at the sulfur atom, enhancing electrophilic reactivity compared to GSK4112’s nitro-thienyl group .

Electron Localization and Reactivity

The electron localization function (ELF) analysis () highlights distinct regions of electron density:

  • High ELF values (~0.85) near the thiophene sulfur, indicating lone-pair localization.
  • Moderate ELF (~0.65) across the conjugated enone system, suggesting delocalized π-electrons. This contrasts with XCT790’s cyanoenamide group, which shows stronger electron withdrawal (ELF ~0.45 at the cyano group), reducing nucleophilicity .

Research Implications and Limitations

While computational tools like Multiwfn and AutoDock4 provide robust frameworks for predicting properties and binding modes , experimental validation is critical. For instance, LogP values derived from DFT may deviate from experimental measurements due to solvent effects.

Contradictions arise in electron-density analyses: Colle-Salvetti methods () prioritize correlation-energy density, whereas ELF () focuses on pair probability. Users must contextualize results based on the chosen methodology .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate?

Answer:
The compound can be synthesized via Michael addition reactions using chalcone precursors. For example, analogous cyclohexenone derivatives are prepared by refluxing chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with ethyl acetoacetate in absolute ethanol under basic conditions (e.g., 10% NaOH), followed by cyclization and esterification steps . Reaction optimization often involves adjusting solvent systems, temperature, and catalyst loading to improve yields. Post-synthesis purification typically employs column chromatography or recrystallization.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • X-ray crystallography is critical for resolving conformational details, such as the envelope or half-chair puckering of cyclohexenone rings and dihedral angles between aromatic substituents .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms regioselectivity in the thiophene and chlorophenyl moieties.
  • IR spectroscopy validates carbonyl (C=O) and ester (C-O) functional groups.
  • Mass spectrometry (EI/ESI) confirms molecular weight and fragmentation patterns.

Advanced: How do conformational variations in the crystal structure impact the compound’s reactivity and intermolecular interactions?

Answer:
Crystal packing analysis reveals weak C–H···O hydrogen bonds that stabilize the lattice . For instance, cyclohexenone rings may adopt envelope, half-chair, or screw-boat conformations depending on steric and electronic effects from substituents like the 4-chlorophenyl group. These conformational differences influence:

  • Reactivity : Distorted conformations may increase susceptibility to nucleophilic attack at the α,β-unsaturated ketone.
  • Interactions : Dihedral angles between aromatic rings (e.g., 76.4°–89.9° in analogous structures) affect π-π stacking and dipole alignment, which are critical in materials science applications .

Advanced: How can Density Functional Theory (DFT) calculations complement experimental data in studying this compound?

Answer:
DFT studies provide insights into:

  • Electronic properties : HOMO-LUMO gaps predict charge-transfer behavior and optical activity.
  • Conformational stability : Comparing calculated puckering parameters (Q, θ, φ) with X-ray data validates experimental observations .
  • Reaction mechanisms : Transition-state modeling clarifies regioselectivity in Michael additions or esterification steps.
    For example, DFT-optimized structures of similar cyclohexenones show strong correlation with crystallographic data, resolving ambiguities in disordered regions .

Basic: What are the key challenges in achieving high regioselectivity during synthesis?

Answer:
Regioselectivity challenges arise from:

  • Competing reaction pathways : Michael adducts may form at alternate positions on the chalcone backbone.
  • Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl) can direct addition to less hindered sites.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may favor different transition states than protic solvents (e.g., ethanol).
    Optimization involves using sterically directed substrates (e.g., para-substituted aryl groups) and controlled reaction stoichiometry .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Answer:
Contradictions may arise from:

  • Dynamic vs. static structures : Solution-phase NMR may average conformations, while X-ray captures a single crystal state.
  • Disorder in crystals : Partial occupancy of substituents (e.g., chlorophenyl groups) requires refinement using dual-occupancy models .
    Resolution strategies include:
  • Variable-temperature NMR to detect conformational flexibility.
  • Complementary techniques like neutron diffraction or computational docking studies .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Organic synthesis : As a building block for spiro compounds, heterocycles (e.g., isoxazoles, pyrazoles), and polymer precursors .
  • Materials science : Investigating π-conjugated systems for optoelectronic materials.
  • Biological studies : Derivatives are explored for anti-inflammatory or enzyme-inhibitory activity, though specific biological data for this compound are not yet reported .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Answer:

  • Light and temperature control : Store in amber vials at –20°C to prevent photodegradation of the α,β-unsaturated ketone.
  • pH management : Avoid strongly acidic/basic conditions to prevent ester hydrolysis or ketone enolization.
  • Crystallization solvents : Use low-polarity solvents (e.g., hexane/ethyl acetate) to minimize solvolysis .

Basic: How is the purity of the compound validated post-synthesis?

Answer:

  • HPLC/GC-MS : Quantify impurities using reverse-phase chromatography or gas chromatography.
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity.
  • Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced: What role do substituents (e.g., thiophene vs. phenyl) play in modulating the compound’s electronic properties?

Answer:

  • Thiophene moiety : Enhances electron-richness and polarizability due to sulfur’s lone pairs, influencing charge-transfer interactions.
  • Chlorophenyl group : Electron-withdrawing Cl stabilizes the α,β-unsaturated ketone via conjugation, altering redox potentials.
    Comparative studies with phenyl analogs show thiophene derivatives exhibit red-shifted UV-Vis absorption and lower HOMO-LUMO gaps, relevant for photovoltaic applications .

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